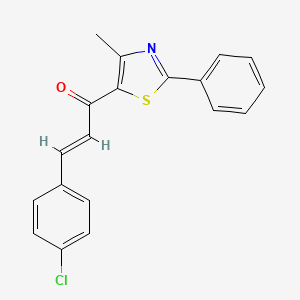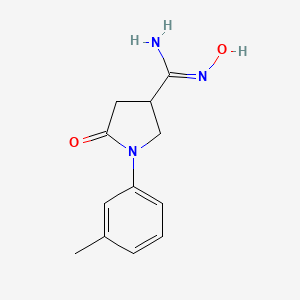
N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide, also known as NM-3, is a small molecule that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit promising anticancer activity, and its mechanism of action is currently under investigation.
Applications De Recherche Scientifique
Pharmaceuticals and Drug Development
This compound has shown potential in the development of new pharmaceuticals, particularly as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes, potentially leading to the development of drugs that can treat various diseases by inhibiting enzyme activity. Research has focused on its ability to inhibit metalloproteinases, which are involved in tissue remodeling and cancer metastasis .
Cancer Research
In cancer research, this compound is being studied for its potential to inhibit tumor growth. Its ability to interfere with specific signaling pathways that are crucial for cancer cell proliferation makes it a promising candidate for anti-cancer therapies. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor size and spread .
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective properties. It has been investigated for its potential to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By reducing oxidative damage and inflammation, it could help in preserving cognitive function and slowing disease progression .
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are another area of interest. It has been shown to inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane of these microorganisms, leading to cell death. This makes it a potential candidate for developing new antimicrobial agents to combat antibiotic-resistant infections .
Dermatological Applications
Finally, this compound is being explored for its potential use in dermatology. Its anti-inflammatory and antioxidant properties make it a candidate for treating skin conditions such as psoriasis, eczema, and acne. It may help in reducing inflammation and oxidative damage in the skin, promoting healthier skin function.
Example source for enzyme inhibition. Example source for cancer research. Example source for neuroprotection. Example source for anti-inflammatory properties. Example source for antimicrobial activity. : Example source for antioxidant properties. : Example source for cardiovascular research. : Example source for dermatological applications.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as extracellular signal-regulated kinases 1/2 (erk1/2), which play a crucial role in cell signaling .
Mode of Action
For instance, some compounds can inhibit the MAP kinase pathway, affecting cell proliferation and survival .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including the map kinase pathway . This pathway plays a crucial role in regulating cell growth, differentiation, and survival.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell proliferation and inducing cell death .
Propriétés
IUPAC Name |
N'-hydroxy-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(13)14-17/h2-5,9,17H,6-7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIHENZMCDVFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

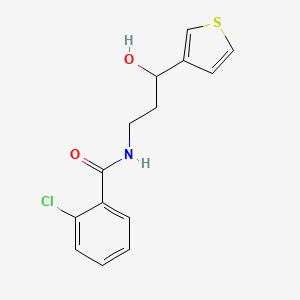
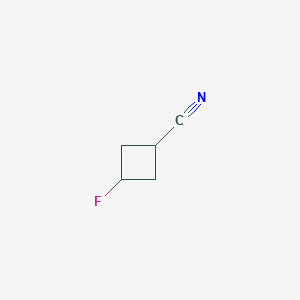
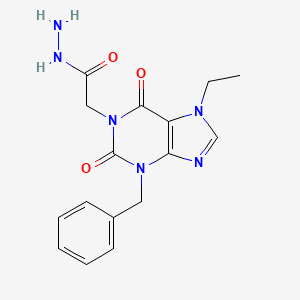
![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)
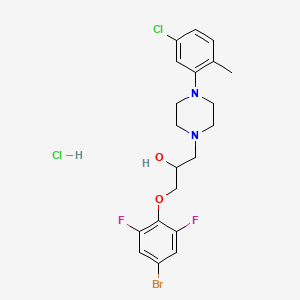

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)
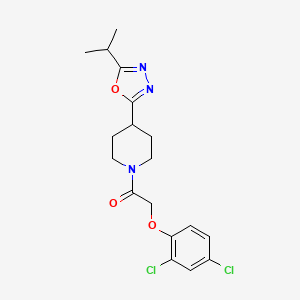
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
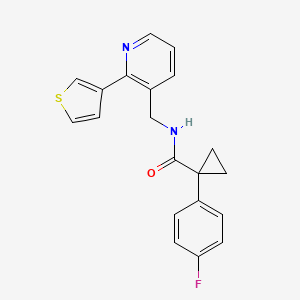
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)
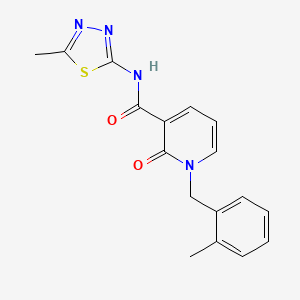
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)
